

historical review of N-Nitrosodiethanolamine contamination incidents

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Compound of Interest

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An In-depth Technical Guide on the Historical Review of **N-Nitrosodiethanolamine** (NDELA) Contamination Incidents

Introduction

N-Nitrosodiethanolamine (NDELA) is a semi-volatile N-nitroso compound classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[1][2] It is not produced commercially but forms unintentionally as a contaminant from the reaction of diethanolamine (DEA) or triethanolamine (TEA) with nitrosating agents.[3] These precursor chemicals are widely used in various industries, leading to the discovery of NDELA in a range of consumer and industrial products since the 1970s. This technical guide provides a historical review of significant NDELA contamination incidents, details the analytical methodologies used for its detection, and explores its toxicological pathways.

Historical Overview of Contamination Incidents

The presence of NDELA became a significant concern in the late 1970s when it was identified in cosmetics and metalworking fluids.[4] Its formation is a result of the nitrosation of DEA and TEA, common ingredients used as emulsifiers, pH adjusters, and corrosion inhibitors.[3][5]

Cosmetics and Personal Care Products

The cosmetics industry was one of the first sectors where NDELA contamination was widely reported. Studies in the late 1970s and 1980s revealed its presence in a variety of products, including shampoos, lotions, and sunscreens.[3] The contamination arises from the reaction between ethanolamines and nitrosating agents (e.g., nitrites or nitrogen oxides from the air or other ingredients) during manufacturing or storage.[3][6] A U.S. Food and Drug Administration (FDA) study from 1978 to 1980 found NDELA in 110 out of 252 tested products containing triethanolamine.[3] Levels as high as 130 parts per million (ppm) were reported in some cosmetic products during this period.[3] Subsequent regulatory pressure and changes in formulation practices have led to a significant decrease in contamination levels over the decades.[2]

Metalworking Fluids

Metalworking fluids (MWFs), particularly synthetic and semi-synthetic types, represent a major source of occupational exposure to NDELA.[7][8][9] These fluids often contain high concentrations of ethanolamines for corrosion inhibition and alkalinity, along with sodium nitrite, which can act as a nitrosating agent.[3] Studies from the late 1970s onwards detected NDELA in both new and used MWFs, with concentrations sometimes reaching the parts-per-million range.[3][10] Workers can be exposed through direct skin contact or by inhaling aerosols generated during machining operations.[8] Monitoring of workplace air in metal factories has confirmed the presence of airborne NDELA.[3] While levels have generally decreased, a study on American metal-working lubricants published over a decade after the initial discovery still found NDELA in all six semi-synthetic fluids tested, with levels up to 4.3 ppm.[10]

Other Contamination Sources

Beyond cosmetics and MWFs, NDELA has been detected in other products. It has been found as a contaminant in certain pesticides where diethanolamine is used in the formulation.[7] It has also been identified in processed tobacco, potentially contributing to the carcinogenic properties of tobacco products.[7]

Data Presentation: NDELA Contamination Levels

The following tables summarize quantitative data from various historical reports on NDELA contamination.

Table 1: **N-Nitrosodiethanolamine** (NDELA) Contamination in Cosmetics and Personal Care Products

Product Type	Year(s) of Study	Country/Region	NDELA Concentration Range	Citation
Various Cosmetics	1978-1980	United States	Up to 130 ppm (130,000 µg/kg)	[3]
Cosmetic/Dermopharmaceuticals	1981	Belgium	100 to 380 µg/kg	[3]
Suntan Lotions	1990	Israel	17 to 27 ppb (µg/kg)	[3]
Various Cosmetics	1986	Germany	7 to 2000 µg/kg	[3]
Various Cosmetics	2011 (Review)	Korea	Trace (<20 µg/kg) to 214.2 µg/kg	[5]
Shampoos, Lotions, Hair Care	2018 (Review)	Not Specified	100 to 1900 ng/g (µg/kg)	[5]

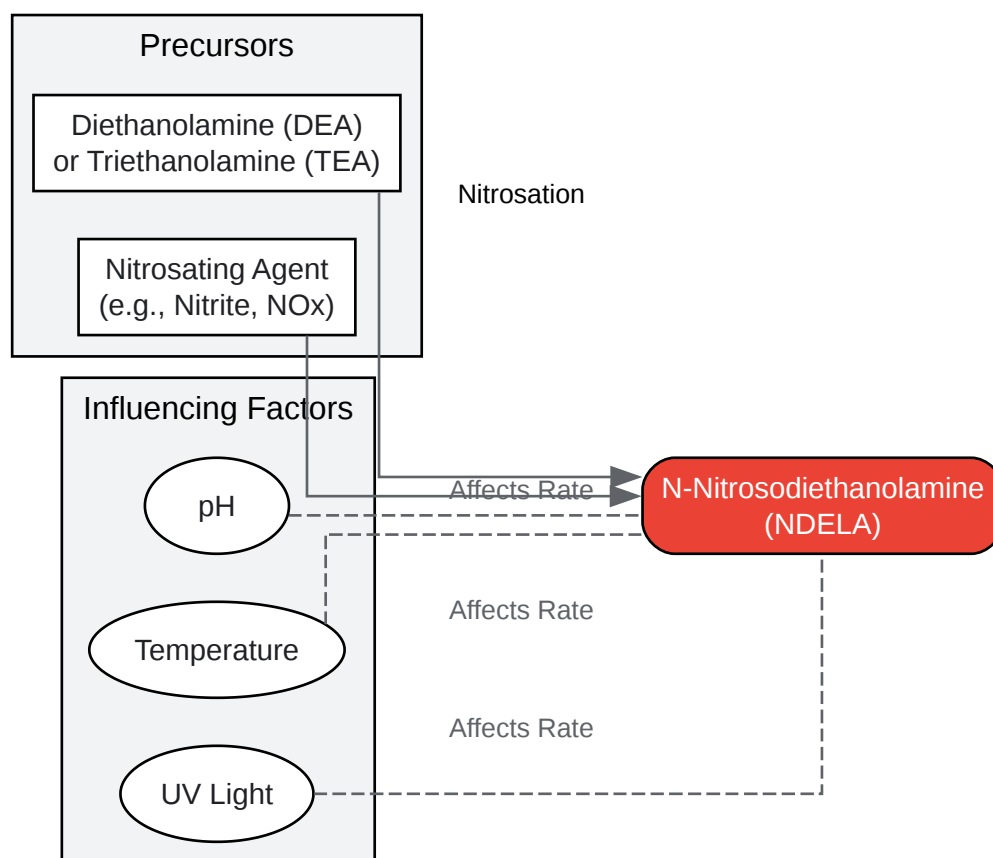
Table 2: **N-Nitrosodiethanolamine** (NDELA) Contamination in Metalworking Fluids (MWFs)

Fluid/Sample Type	Year(s) of Study	Country/Region	NDELA Concentration Range	Citation
New, Undiluted Synthetic Fluids	1978	United States	6 to 140 µg/mL	[3]
Used Synthetic Fluids	1978	United States	1 to 4 µg/mL	[3]
New Cutting Fluids	1993	Italy	0.4 to 31 mg/kg	[3]
Used Cutting Fluids	1993	Italy	0.3 to 1900 mg/kg	[3]
Various MWFs	1991-1993	Germany	0.1 to 16 mg/kg (in 50% of fluids)	[3]
Semi-Synthetic Lubricants	Post-1990	United States	0.5 to 4.3 ppm (mg/kg)	[10]
Synthetic Lubricants	Post-1990	United States	Up to 55 ppm (mg/kg)	[10]
Air in Metal Factories	1991-1993	Germany	< 0.01 to 3.66 µg/m ³	[3]

Formation and Toxicological Profile

Mechanism of NDELA Formation

NDELA is formed through the nitrosation of secondary or tertiary ethanolamines. The reaction involves a nitrosating agent, typically derived from nitrites (like sodium nitrite) or nitrogen oxides, reacting with diethanolamine (DEA). Triethanolamine (TEA) can also be a precursor through a nitrosative dealkylation process, which first yields DEA.[3][11] The rate of this reaction is dependent on factors such as pH, temperature, and exposure to light.[3][12] While initially thought to occur only in acidic conditions, the reaction can also happen at neutral or basic pH, sometimes catalyzed by bacteria.[3]



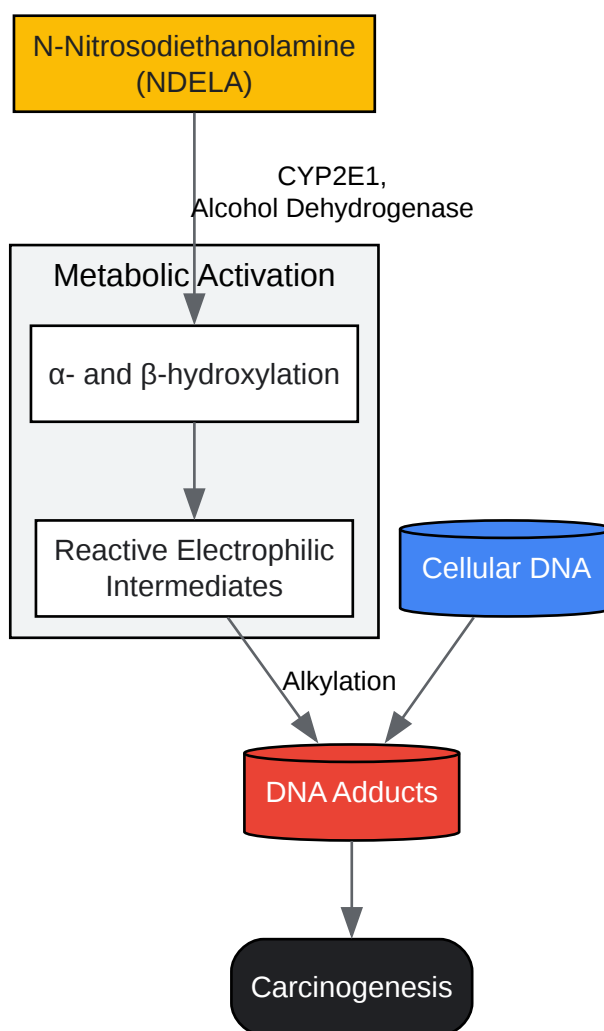
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Figure 1: Formation pathway of **N-Nitrosodiethanolamine (NDELA)**.

Toxicology and Metabolic Activation

Animal studies have consistently demonstrated the carcinogenicity of NDELA. In rats, oral administration produced liver tumors (hepatocellular carcinomas) and nasal cavity tumors.[2] In hamsters, it induced adenocarcinomas of the nasal cavity.[2]

The carcinogenicity of NDELA is linked to its metabolic activation. The primary pathway is β -oxidation of one of the ethanol side chains.[3][13] This process is catalyzed by enzymes including cytochrome P450 (specifically CYP2E1) and alcohol dehydrogenase, leading to the formation of reactive metabolites.[2][14] These electrophilic intermediates can then form DNA adducts, initiating the carcinogenic process.[2][14]



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Figure 2: Metabolic activation pathway of NDELA leading to carcinogenesis.

Analytical Methodologies and Experimental Protocols

The analysis of NDELA is challenging due to its presence in complex matrices and its potential to form as an artifact during the analytical process itself.[3][7]

Key Experimental Protocols

1. Sample Preparation and Extraction:

- Objective: To isolate NDELA from the sample matrix and prevent its artificial formation.

- Protocol:

- Weigh a sample (e.g., 5 g of cosmetic cream or MWF) into a beaker.[\[4\]](#)
- Add an inhibitor of nitrosation, such as ammonium sulfamate or ascorbic acid, to quench any residual nitrosating agents.[\[3\]](#)[\[7\]](#)
- Perform solvent extraction. For example, add ethyl acetate, mix, and filter the solution.[\[7\]](#)
- Utilize a cleanup step, commonly Solid Phase Extraction (SPE) or open column chromatography (e.g., on silica gel or AccuCAT cartridges), to remove interfering substances.[\[4\]](#)[\[7\]](#)
- Elute NDELA from the column using a more polar solvent like acetone.[\[7\]](#)
- Evaporate the solvent and reconstitute the residue in a suitable solvent for analysis.[\[4\]](#)[\[7\]](#)

2. Derivatization (for GC analysis):

- Objective: To increase the volatility and thermal stability of NDELA for Gas Chromatography (GC).

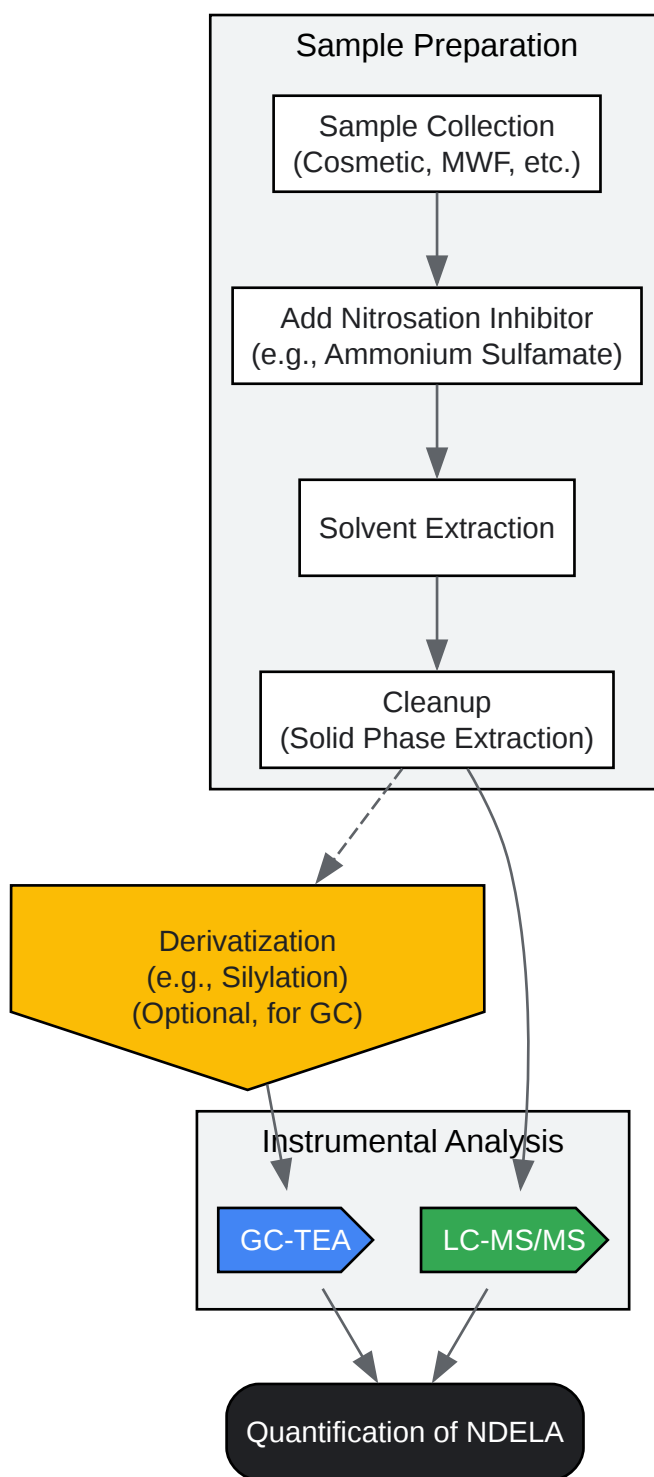
- Protocol:

- To the extracted and cleaned sample residue, add a derivatizing agent. Common agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for trimethylsilylation.[\[3\]](#)[\[4\]](#)
- Heat the mixture to complete the reaction, which converts the hydroxyl groups of NDELA to trimethylsilyl ethers.
- The derivatized sample is then ready for GC injection.

3. Instrumental Analysis:

- Gas Chromatography with Thermal Energy Analyzer (GC-TEA): This has historically been the reference method. The TEA detector is highly selective and sensitive for N-nitroso compounds.[\[7\]](#)

- Column: A capillary column suitable for semi-volatile compounds.
- Injection: 1-5 μL of the (often derivatized) sample extract.
- Detection: The TEA pyrolyzes the N-N=O bond and detects the resulting nitric oxide radical.
- High-Performance Liquid Chromatography (HPLC): Often used for screening bulk samples.
[7]
 - Mobile Phase: A mixture of solvents like ethanol and 2,2,4-trimethylpentane.[4]
 - Detection: Can be coupled with a UV detector for screening or a TEA detector for confirmation.[7]
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The modern method of choice for its high sensitivity and specificity.[15]
 - Chromatography: Utilizes columns like porous graphitic carbon (PGC) or cation exchange to achieve separation from matrix components.[15]
 - Ionization: Electrospray ionization in positive mode (ESI+).
 - Detection: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. For NDELA, a common transition is m/z 135.0 \rightarrow 104.0 or 74.1.[15]
 - Internal Standard: A deuterated analog, such as d8-NDELA, is often used for accurate quantification.



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